![molecular formula C13H13F2N3S B2620280 N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline CAS No. 303986-83-6](/img/structure/B2620280.png)
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline, commonly known as ESI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ESI is a heterocyclic compound that contains a sulfur atom, which makes it an essential molecule for biological and medicinal research.
作用機序
The mechanism of action of ESI is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the growth of various microorganisms by inhibiting the activity of enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
ESI has been shown to exhibit various biochemical and physiological effects. It has been found to be toxic to various microorganisms, including bacteria, fungi, and viruses. It has also been shown to exhibit cytotoxicity against various cancer cell lines.
実験室実験の利点と制限
ESI has several advantages as a research tool, including its potent antimicrobial and anticancer activities, ease of synthesis, and versatility in various applications. However, it also has some limitations, including its potential toxicity, which requires careful handling and disposal.
将来の方向性
ESI has several potential future directions in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, further studies are needed to explore its potential as a cancer therapy and to optimize its pharmacokinetic and pharmacodynamic properties.
In biochemistry, ESI can be used as a tool to study the structure and function of various enzymes and proteins. It can also be used to explore the mechanisms of various biological processes.
In material science, ESI can be used as a precursor for the synthesis of various metal complexes and nanoparticles. These metal complexes and nanoparticles can be further explored for various applications such as catalysis, drug delivery, and imaging.
In conclusion, ESI is a promising compound that has the potential to revolutionize various fields. Further studies are needed to explore its full potential and to optimize its properties for various applications.
合成法
The synthesis of ESI involves the reaction of 2,4-difluoroaniline with 2-mercapto-1-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
ESI has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ESI has been shown to exhibit potent antimicrobial and antifungal activities. It has also been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy.
ESI has also been studied for its potential applications in material science, where it has been used as a precursor for the synthesis of various metal complexes and nanoparticles. These metal complexes and nanoparticles have been used in various applications such as catalysis, drug delivery, and imaging.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-3-19-13-17-8-10(18(13)2)7-16-12-5-4-9(14)6-11(12)15/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNPFXRRAVGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2620198.png)
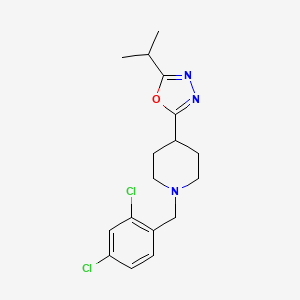
![(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2620200.png)
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2620201.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2620203.png)

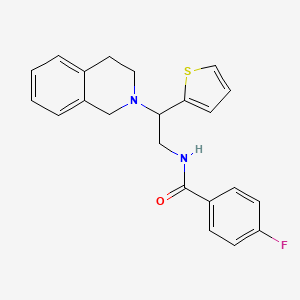
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2620212.png)
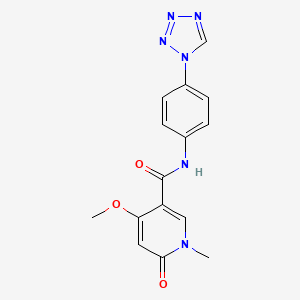
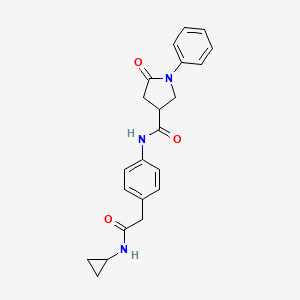

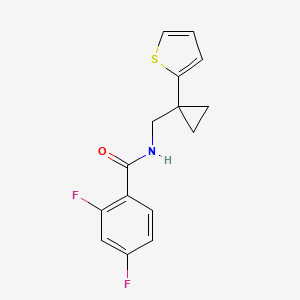
![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2620220.png)
